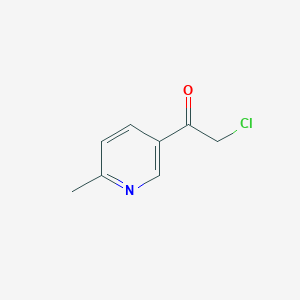

2-Chloro-1-(6-methylpyridin-3-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

2-chloro-1-(6-methylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C8H8ClNO/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5H,4H2,1H3 |

InChI Key |

YQIGPRUMOKFLPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 1 6 Methylpyridin 3 Yl Ethanone and Analogues

Direct Halogenation Approaches for α-Haloketone Formation

Direct α-halogenation of a ketone is a fundamental transformation in organic synthesis. This approach involves the reaction of a ketone with a halogen source, typically under acidic or basic conditions, to introduce a halogen atom at the carbon adjacent to the carbonyl group.

Electrophilic Halogenation of Carbonyl Analogues

The direct halogenation of the precursor, 1-(6-methylpyridin-3-yl)ethanone, involves an electrophilic substitution at the α-carbon. The pyridine (B92270) ring, being an electron-deficient system, makes electrophilic aromatic substitution challenging, often requiring harsh conditions. chemrxiv.orggcwgandhinagar.comquimicaorganica.org However, the focus of this synthesis is the α-carbon of the ethanone (B97240) side chain, which is activated by the carbonyl group.

A common method for the α-chlorination of ketones is the use of sulfuryl chloride (SO₂Cl₂) in an inert solvent. For instance, the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone was achieved by treating 3-hydroxyacetophenone with sulfuryl chloride in a mixture of methanol (B129727) and ethyl acetate/dichloromethane (B109758), resulting in a high yield. nih.gov This method could be adapted for 1-(6-methylpyridin-3-yl)ethanone.

The general reaction is as follows:

Figure 1: General electrophilic α-chlorination of a ketone.

Other chlorinating agents that can be employed include N-chlorosuccinimide (NCS).

Mechanisms of Acid- and Base-Promoted Halogenation

The mechanism of α-halogenation of ketones can proceed through either an enol or an enolate intermediate, depending on the reaction conditions.

Acid-Promoted Halogenation: In the presence of an acid catalyst, the ketone undergoes tautomerization to form an enol. The enol then acts as a nucleophile, attacking the electrophilic halogen. The reaction is typically autocatalytic as one of the products is H-X, which is acidic.

The steps for acid-catalyzed α-chlorination are:

Protonation of the carbonyl oxygen.

Deprotonation at the α-carbon to form the enol.

Nucleophilic attack of the enol on the chlorine molecule.

Deprotonation of the carbonyl oxygen to yield the α-chloroketone.

Base-Promoted Halogenation: Under basic conditions, a proton is removed from the α-carbon to form an enolate ion. The enolate, being a potent nucleophile, then attacks the halogen. This process is generally faster than the acid-catalyzed reaction but can be difficult to control, often leading to polyhalogenation. This is because the introduced electron-withdrawing halogen increases the acidity of the remaining α-protons, making them more susceptible to deprotonation.

Regioselectivity and Stereoselectivity Considerations in α-Chlorination

Regioselectivity: For unsymmetrical ketones, the site of halogenation depends on the reaction conditions.

Acidic conditions favor the formation of the more substituted enol (the thermodynamic product), leading to halogenation at the more substituted α-carbon.

Basic conditions favor the rapid removal of the most accessible, least sterically hindered proton, leading to the formation of the kinetic enolate and subsequent halogenation at the less substituted α-carbon.

In the case of 1-(6-methylpyridin-3-yl)ethanone, the α-carbon is a methyl group, so regioselectivity is not a concern as all α-hydrogens are equivalent.

Stereoselectivity: If the α-carbon is a stereocenter, the halogenation of an enol or enolate, which are planar, will typically result in a racemic mixture. Achieving stereoselectivity in α-halogenation often requires the use of chiral auxiliaries or catalysts.

Indirect Synthetic Routes

Indirect methods for the synthesis of 2-Chloro-1-(6-methylpyridin-3-yl)ethanone offer alternative pathways that can provide better control over the reaction and introduce chirality.

Formation from Substituted Pyridines and Activated Acyl Chlorides

An alternative to direct halogenation is the acylation of a suitable pyridine derivative with an activated acyl chloride, such as 2-chloroacetyl chloride. This approach is particularly useful when the pyridine ring is sensitive to the conditions of direct halogenation.

A relevant example is the synthesis of 2-chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. In this procedure, 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine was reacted with 2-chloroacetyl chloride in dichloromethane to yield the desired product. nih.gov A similar strategy could be envisioned where a suitable organometallic derivative of 6-methylpyridine is reacted with 2-chloroacetyl chloride.

The general scheme for this type of reaction is:

Figure 2: Synthesis of an α-chloroketone via acylation with 2-chloroacetyl chloride.

Chemoenzymatic Synthesis of Chiral α-Haloketone Precursors

Chemoenzymatic methods provide a powerful tool for the synthesis of chiral molecules, including precursors to α-haloketones. These methods often involve the use of enzymes to perform stereoselective transformations.

A study on the chemoenzymatic preparation of chiral alcohols with a pyridine ring and α-fluorination demonstrates a relevant approach. nih.gov In this research, prochiral α-halogenated ketones were synthesized chemically and then subjected to enantioselective reduction using an alcohol dehydrogenase from Lactobacillus kefir. This enzymatic reduction yielded chiral α-halogenated alcohols with high enantiomeric excess. nih.gov

This two-step process can be summarized as:

Chemical synthesis of the prochiral α-chloroketone, this compound.

Enzymatic, stereoselective reduction of the ketone to the corresponding chiral alcohol, (R)- or (S)-2-chloro-1-(6-methylpyridin-3-yl)ethanol.

This approach is highly valuable for producing enantiopure building blocks for the synthesis of complex chiral molecules. nih.gov

Data Tables

Table 1: Comparison of Direct Halogenation Methods

| Feature | Acid-Promoted Halogenation | Base-Promoted Halogenation |

| Intermediate | Enol | Enolate |

| Reaction Rate | Generally slower | Generally faster |

| Control | Easier to control; often stops at monohalogenation | Difficult to control; risk of polyhalogenation |

| Regioselectivity | Halogenation at the more substituted α-carbon (thermodynamic control) | Halogenation at the less substituted α-carbon (kinetic control) |

Table 2: Key Reagents in the Synthesis of this compound and Analogues

| Reagent | Function | Relevant Section |

| 1-(6-methylpyridin-3-yl)ethanone | Starting material for direct halogenation | 2.1 |

| Sulfuryl chloride (SO₂Cl₂) | Chlorinating agent | 2.1.1 |

| N-Chlorosuccinimide (NCS) | Chlorinating agent | 2.1.1 |

| 2-Chloroacetyl chloride | Activated acyl chloride for acylation | 2.2.1 |

| Alcohol dehydrogenase | Enzyme for stereoselective reduction | 2.2.2 |

Multi-Step Conversions from Related Pyridine-Ethanone Scaffolds

The α-chlorination of ketones can be achieved using various chlorinating agents. A common and effective method is the use of sulfuryl chloride (SO₂Cl₂) in an inert solvent. For instance, the synthesis of the related compound 2-chloro-1-(3-hydroxyphenyl)ethanone was successfully achieved by treating 3-hydroxyacetophenone with sulfuryl chloride, resulting in a 95% yield. A similar approach can be applied to 1-(6-methylpyridin-3-yl)ethanone to yield the target compound.

Other established reagents for the α-chlorination of ketones include N-chlorosuccinimide (NCS) and chlorine gas (Cl₂). pitt.edu However, direct chlorination with Cl₂ can sometimes lead to polychlorination and other side reactions, necessitating careful control of reaction conditions. The general reaction scheme starting from the pyridine-ethanone scaffold is outlined below.

General Reaction Scheme: Step 1: Synthesis of the Pyridine-Ethanone Scaffold (if not commercially available). Step 2: α-Chlorination of 1-(6-methylpyridin-3-yl)ethanone.

A data table summarizing common conditions for the α-chlorination step is provided below.

| Chlorinating Agent | Typical Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane (DCM), Ethyl Acetate, Methanol | Room Temperature, 1-2 hours | Generally provides good yields and selectivity for monochlorination. |

| N-Chlorosuccinimide (NCS) | Acetonitrile (B52724), Carbon Tetrachloride | Often requires a catalyst (e.g., acid or radical initiator), Reflux | A solid, easier-to-handle alternative to gaseous or liquid reagents. |

| Chlorine (Cl₂) | Acetic Acid, Water, Chlorinated Solvents | Acid-catalyzed, requires careful control to avoid over-chlorination. | Economical but hazardous to handle; may lead to side products. icheme.org |

| p-Toluenesulfonyl Chloride | Tetrahydrofuran (THF) | Requires strong base (e.g., LDA) to pre-form the enolate. | Effective for monochlorination at the less substituted α-position. pitt.edu |

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for preparing α-haloketones. These novel strategies address the limitations of traditional methods, which often involve hazardous reagents and produce significant waste.

Catalytic Approaches in α-Haloketone Synthesis

Catalytic methods offer a significant improvement over stoichiometric approaches by reducing waste and often enhancing selectivity. In the context of α-chlorination, several catalytic systems have been developed.

One innovative approach is the catalytic enantioselective nucleophilic α-chlorination. A study demonstrated the use of a chiral thiourea (B124793) catalyst in a phase-transfer system to achieve the chlorination of α-keto sulfonium (B1226848) salts. scribd.comresearchgate.net This method uniquely employs sodium chloride (NaCl) as the chlorine source, presenting a green and inexpensive alternative to corrosive electrophilic chlorinating agents. scribd.com The sulfonium group plays a triple role, enabling a dynamic kinetic resolution that leads to high enantioselectivity. scribd.com

Another catalytic strategy involves using ceric ammonium (B1175870) nitrate (B79036) (CAN) to catalyze the α-chlorination of ketones with acetyl chloride. arkat-usa.org This method is noted for its mild conditions and high chemo- and regioselectivity, successfully chlorinating various cyclic and acyclic ketones in good yields without forming polychlorinated byproducts. arkat-usa.org

| Catalytic System | Chlorine Source | Key Advantages | Reference |

|---|---|---|---|

| Chiral Thiourea (Phase-Transfer) | Sodium Chloride (NaCl) | Green/inexpensive chlorine source, high enantioselectivity, mild conditions. | scribd.com |

| Ceric Ammonium Nitrate (CAN) | Acetyl Chloride | Mild, efficient, high regio- and chemoselectivity, avoids polychlorination. | arkat-usa.org |

These catalytic methods represent a significant step towards more sustainable chemical synthesis, providing efficient access to α-chloroketones like this compound.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.com The application of flow chemistry to halogenation reactions is particularly advantageous due to the often hazardous nature of the reagents and the exothermic character of the reactions. rsc.org

For the synthesis of α-haloketones, continuous flow reactors provide several benefits:

Enhanced Safety: Hazardous reagents like elemental chlorine can be generated in situ and consumed immediately, eliminating the need for storage and transport of large quantities. vapourtec.comacs.orgrsc.org For example, chlorine gas can be safely produced on-demand by mixing aqueous solutions of sodium hypochlorite (B82951) (NaOCl) and hydrochloric acid (HCl) within a flow setup. acs.org

Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing thermal runaways and reducing the formation of undesired byproducts. mdpi.com

Improved Selectivity: The precise control over stoichiometry, residence time, and temperature in a flow system often leads to higher selectivity and yields compared to batch processes. A continuous flow procedure for the α-bromination of acetophenone, for instance, yielded the product in 99% with excellent selectivity, avoiding ring bromination or dibromination. mdpi.com

While a specific flow synthesis for this compound has not been detailed in the literature, the principles and methodologies developed for other α-haloketones are directly applicable. acs.orgnih.govacs.org A multistep flow process could be designed to produce the target compound efficiently and safely on an industrial scale.

Atom Economy and Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical processes that minimize environmental impact. Atom economy, a central concept of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product.

Traditional halogenation methods using elemental halogens (e.g., Cl₂) have poor atom economy because half of the halogen atoms are lost as hydrogen halide (HX). The reaction RC(O)CH₃ + Cl₂ → RC(O)CH₂Cl + HCl has a theoretical maximum atom economy of only 50% for the chlorine atoms.

Modern synthetic strategies for this compound can be designed to improve atom economy and adhere to green chemistry principles:

Use of Catalysis: As discussed, catalytic approaches reduce the need for stoichiometric reagents, which are often the source of waste.

Alternative Reagents: Using chlorinating agents like sulfuryl chloride can be more atom-economical than Cl₂ under certain pathways, as both chlorine atoms can potentially be utilized. The nucleophilic chlorination using NaCl as the chlorine source is an excellent example of a green approach, using a benign and abundant salt. scribd.com

Safer Solvents and Conditions: Green chemistry encourages the use of less hazardous solvents and milder reaction conditions to reduce energy consumption and minimize safety risks.

Waste Prevention: Flow chemistry contributes to waste prevention by often providing higher yields and fewer byproducts, simplifying purification processes. vapourtec.com The in situ generation of reagents also minimizes waste from reagent degradation during storage. acs.org

By integrating these principles, the synthesis of this compound can be optimized to be not only efficient but also sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 6 Methylpyridin 3 Yl Ethanone

Nucleophilic Substitution Reactions at the α-Chloro Position

The presence of an electron-withdrawing carbonyl group significantly activates the adjacent carbon-chlorine bond towards nucleophilic attack. This classic α-haloketone reactivity profile is a cornerstone of its synthetic utility, enabling the formation of various carbon-heteroatom bonds.

The displacement of the α-chloro substituent by amine nucleophiles provides a direct route to α-amino ketones, a structural motif of significant interest in medicinal chemistry. coompo.com The reaction typically proceeds via a standard SN2 mechanism, wherein a primary or secondary amine attacks the electrophilic α-carbon, displacing the chloride ion.

This transformation is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated during the reaction, thereby preventing the protonation and deactivation of the amine nucleophile. Common bases include triethylamine (B128534) or potassium carbonate. The choice of solvent can influence reaction rates, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being typical.

While specific kinetic data for 2-Chloro-1-(6-methylpyridin-3-yl)ethanone is not extensively documented, analogous reactions with other 2-halopyridines and related α-chloro ketones have been studied. researchgate.net These studies confirm that the reaction generally follows second-order kinetics.

Table 1: Representative Amination Reaction Conditions (Analogous Systems)

| Amine Nucleophile | Base | Solvent | Typical Temperature (°C) | Product Type |

|---|---|---|---|---|

| Piperidine | K₂CO₃ | Acetonitrile | 25-80 | Tertiary α-Amino Ketone |

| Aniline | Et₃N | Dichloromethane (B109758) | 25-40 | Secondary α-Amino Ketone |

Similar to amination, the α-chloro group can be readily displaced by sulfur and oxygen nucleophiles. Thiolation, using thiols or thiolate salts, leads to the formation of α-thio ketones. These reactions are often rapid due to the high nucleophilicity of sulfur (the "alpha effect"). For instance, reaction with sodium thiomethoxide in a polar solvent like ethanol (B145695) would yield 2-(methylthio)-1-(6-methylpyridin-3-yl)ethanone. Such reactions have been demonstrated on analogous chloroquinolinone systems. mdpi.com

Displacement by oxygen nucleophiles, such as alkoxides (e.g., sodium methoxide), results in the formation of α-alkoxy ketones. youtube.com Hydrolysis, using water or hydroxide (B78521), can also occur but may be complicated by competing reactions at the carbonyl carbon or base-catalyzed rearrangements like the Favorskii rearrangement.

Table 2: Nucleophilic Substitution with S and O Nucleophiles (Predicted)

| Nucleophile | Reagent Example | Solvent | Product |

|---|---|---|---|

| Thiolate | Sodium thiomethoxide (NaSMe) | Methanol (B129727) | 2-(Methylthio)-1-(6-methylpyridin-3-yl)ethanone |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Methanol | 2-Methoxy-1-(6-methylpyridin-3-yl)ethanone |

The nitrogen atom in the pyridine (B92270) ring exerts a significant electronic influence on the reactivity of the entire molecule. As an sp²-hybridized nitrogen, it is electron-withdrawing through the inductive effect, which deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution.

In the case of this compound, the primary electronic effect on the α-chloro position is transmitted through the sigma framework. The pyridine ring, particularly with the nitrogen at the 1-position, acts as an electron-withdrawing group. This effect increases the electrophilicity of the carbonyl carbon, which in turn enhances the partial positive charge on the adjacent α-carbon, making it more susceptible to nucleophilic attack. This generally leads to an increased rate of SN2 reactions compared to a simple phenyl analogue (e.g., 2-chloro-1-phenylethanone).

Carbonyl Group Reactivity

The carbonyl group in this compound is a key site for transformations, most notably reduction to form alcohols or oxidation and rearrangement to yield carboxylic acid derivatives.

The ketone functionality can be reduced to a secondary alcohol using a variety of reducing agents. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) are effective for this transformation, yielding 2-chloro-1-(6-methylpyridin-3-yl)ethanol. This product is a valuable chiral building block. For example, the analogous compound (R)-2-Chloro-1-(pyridin-3-yl)ethanol is used in the synthesis of chiral amino(pyridinyl)ethanols. coompo.comchemicalbook.com

Table 3: Conditions for Ketone Reduction

| Reagent | Solvent | Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | 2-Chloro-1-(6-methylpyridin-3-yl)ethanol | Standard, mild conditions for ketone reduction. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | 2-Chloro-1-(6-methylpyridin-3-yl)ethanol | More powerful, requires anhydrous conditions. |

The production of chiral alcohols with high enantiomeric excess can be achieved through asymmetric reduction. researchgate.net This is often accomplished using biocatalysts (e.g., specific yeast or bacterial strains containing reductases) or chiral chemical catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst system. researchgate.net Such methods are crucial for the synthesis of enantiomerically pure pharmaceutical intermediates.

Further reduction to form a diol would require the subsequent displacement of the chloride with a hydroxide or equivalent, a reaction that would typically be performed as a separate step after the initial ketone reduction.

While direct oxidation of the ketone is not a typical pathway, α-halo ketones are well-known to undergo base-induced rearrangements to form carboxylic acid derivatives. The most prominent of these is the Favorskii rearrangement. wikipedia.orgadichemistry.com

In this reaction, treatment of this compound with a base, such as an alkoxide (e.g., sodium methoxide), would lead to the formation of a cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the alkoxide on the cyclopropanone and ring-opening would yield a rearranged ester product, such as methyl 2-(6-methylpyridin-3-yl)acetate. If hydroxide is used as the base, the corresponding carboxylic acid is formed. ddugu.ac.inyoutube.com This ring-contraction mechanism is a powerful tool in organic synthesis. harvard.edu

Alternatively, the Baeyer-Villiger oxidation offers another route to ester derivatives. wikipedia.org This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The reaction proceeds via the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. Based on established migratory aptitudes, the pyridinyl group is expected to migrate preferentially over the chloromethyl group, yielding (6-methylpyridin-3-yl) 2-chloroacetate. researchgate.netyoutube.com

Table 4: Potential Oxidative Rearrangement Pathways

| Reaction Name | Reagent | Expected Product |

|---|---|---|

| Favorskii Rearrangement | Sodium Methoxide (NaOMe) | Methyl 2-(6-methylpyridin-3-yl)acetate |

Condensation Reactions and Enolate Chemistry

The chemical behavior of this compound in condensation reactions is governed by the chemistry of its enolate form. The presence of an α-chloro substituent significantly influences the formation, stability, and reactivity of the enolate. The electron-withdrawing nature of the chlorine atom increases the acidity of the α-proton, facilitating enolate formation under basic conditions. However, this same inductive effect can also destabilize the resulting enolate.

The enolate of this compound can exist in equilibrium with its keto tautomer. This enolate is a key intermediate in various condensation reactions, such as the Aldol and Claisen-type condensations. In a potential Aldol addition, the enolate could react with an aldehyde or ketone. The reaction would proceed via nucleophilic attack of the enolate on the carbonyl carbon of the reaction partner, forming a β-hydroxy-α-chloro ketone. Subsequent elimination of water could lead to an α,β-unsaturated ketone.

Similarly, in a Claisen-type condensation, the enolate could react with an ester. This would involve the nucleophilic acyl substitution at the ester carbonyl, leading to a β-dicarbonyl compound. The reactivity in these condensations is a delicate balance between the rate of enolate formation and its stability.

It is important to note that the presence of the α-chloro atom also introduces a competing reaction pathway: nucleophilic substitution. Under basic conditions, a nucleophile might directly displace the chloride ion, or the reaction could proceed via more complex pathways like the Favorskii rearrangement, which is discussed in a later section. The choice of base and reaction conditions is therefore critical in directing the outcome of reactions involving this α-haloketone.

Rearrangement Reactions

The Favorskii rearrangement is a characteristic reaction of α-haloketones with enolizable α'-protons when treated with a base, leading to the formation of carboxylic acid derivatives. ddugu.ac.inwikipedia.org For this compound, which possesses an acidic proton on the α-carbon, the reaction is expected to proceed via the cyclopropanone mechanism. wikipedia.orgrsc.org

The mechanism commences with the abstraction of the α-proton by a base (e.g., an alkoxide, RO⁻), forming an enolate. This is followed by an intramolecular nucleophilic substitution, where the enolate attacks the carbon bearing the chlorine atom, leading to the expulsion of the chloride ion and the formation of a strained bicyclic cyclopropanone intermediate. wikipedia.org

| Step | Description | Intermediate/Product |

| 1 | Abstraction of the α-proton by a base. | Enolate formation |

| 2 | Intramolecular nucleophilic attack and chloride displacement. | Cyclopropanone intermediate |

| 3 | Nucleophilic attack by the base on the cyclopropanone carbonyl. | Tetrahedral intermediate |

| 4 | Ring opening to form the more stable carbanion. | Carbanion intermediate |

| 5 | Protonation. | Final rearranged ester/acid |

Beyond the Favorskii rearrangement, the α-haloketone moiety in this compound can potentially undergo other mechanistically related rearrangements.

The Neber rearrangement offers a pathway to α-amino ketones. This reaction typically involves the conversion of the ketone to a ketoxime, followed by treatment with a base. For the target compound, this would first involve reaction with hydroxylamine (B1172632) to form the corresponding oxime. Subsequent treatment of the O-tosylated oxime with a base, such as an alkoxide, would generate an intermediate azirine, which upon hydrolysis yields the α-amino ketone.

Another relevant reaction is the Darzens condensation (or glycidic ester synthesis). In this reaction, the α-haloketone reacts with an ester enolate in the presence of a base to form an α,β-epoxy ester (a glycidic ester). The mechanism involves the formation of a carbanion from the α-haloketone, which then attacks the ester carbonyl. An intramolecular SN2 reaction then forms the epoxide ring.

The quasi-Favorskii rearrangement is a variant that occurs in α-haloketones lacking α'-hydrogens. nrochemistry.com Although this compound does have an enolizable proton, under certain conditions or with specific structural modifications, this alternative pathway could become relevant. It proceeds through a semi-benzilic acid type mechanism without the formation of a cyclopropanone intermediate. wikipedia.org

Cyclization and Heterocycle Formation via Intramolecular Reactions

The reactive α-haloketone functionality makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems. Through intramolecular cyclization reactions, the chloroacetyl group can react with nucleophilic centers introduced elsewhere in the molecule or in a reaction partner.

A prominent example is the synthesis of imidazo[1,2-a]pyridines , a class of compounds with significant interest in medicinal chemistry. rsc.orgresearchgate.net The classical synthesis involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone (the Tschitschibabin reaction). In this context, this compound can serve as the α-haloketone component, reacting with various substituted 2-aminopyridines to construct the imidazo[1,2-a]pyridine (B132010) scaffold. acs.orgorganic-chemistry.org The reaction proceeds by initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by intramolecular cyclization of the exocyclic amino group onto the carbonyl carbon and subsequent dehydration.

Similarly, it can be used to construct other fused heterocycles such as thiazolopyridines . Reaction with a thiourea (B124793) derivative, for instance, could lead to the formation of an aminothiazole ring fused to the pyridine core. The α-haloketone would first react with the sulfur nucleophile, followed by cyclization involving the nitrogen. mdpi.com

Furthermore, this compound can be a building block in multicomponent reactions for heterocycle synthesis, such as the Hantzsch pyridine synthesis . wikipedia.orgnih.gov In a modified Hantzsch synthesis, an α-haloketone can react with a β-ketoester and a nitrogen source like ammonia (B1221849) to form substituted pyridines. wikipedia.org Another related reaction is the Guareschi-Thorpe condensation , which synthesizes 2-hydroxypyridines from a cyanoacetamide, a 1,3-dicarbonyl compound, and a base, showcasing the versatility of carbonyl compounds in building pyridine rings. rsc.orgnih.gov

Metal-Catalyzed Coupling Reactions and Cross-Coupling Methodologies

The structure of this compound presents several sites for potential metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The α-chloro position, while typically viewed as a site for nucleophilic substitution, can under certain conditions participate in cross-coupling reactions. However, a more common and well-established strategy involves the α-arylation of the corresponding ketone enolate. Patents describe the palladium-catalyzed α-arylation of the parent ketone, 1-(6-methylpyridin-3-yl)ethanone, with aryl halides to produce intermediates for pharmaceuticals like Etoricoxib. google.comgoogle.comchemicalbook.com This type of reaction involves the formation of an enolate from the ketone, which then couples with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand, such as Xantphos. chemicalbook.com

| Catalyst System Component | Example | Role |

| Palladium Precursor | Pd(OAc)₂, Pd(acac)₂ | Catalyst |

| Ligand | Xantphos, dppf | Stabilize catalyst, promote reaction |

| Base | K₃PO₄, K₂CO₃ | Enolate formation |

| Solvent | DMF, NMP, Dioxane | Reaction medium |

The pyridine ring itself is a key substrate for various cross-coupling reactions. While the target compound is chlorinated at the acetyl group, analogous pyridyl halides are frequently used in reactions like the Suzuki-Miyaura coupling . libretexts.org For instance, a 3-bromopyridine (B30812) or 3-pyridyl triflate derivative can be coupled with boronic acids in the presence of a palladium catalyst to form biaryl structures. nih.govnih.gov The development of efficient catalyst systems has been crucial for the successful coupling of electron-deficient heteroaryl halides. nih.gov

The Sonogashira coupling is another powerful tool for forming C(sp²)-C(sp) bonds by reacting aryl or vinyl halides with terminal alkynes, catalyzed by palladium and a copper co-catalyst. wikipedia.org A halo-substituted version of the pyridine ring in the target molecule could undergo Sonogashira coupling to introduce alkynyl substituents, which are versatile handles for further synthetic transformations, including cyclizations. researchgate.net

Applications As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor in the Synthesis of Pharmacologically Relevant Compounds

The compound's structure is a key component in the synthesis of numerous molecules with potential therapeutic applications. The α-chloro ketone moiety is a well-established pharmacophore and a reactive handle for molecular elaboration.

2-Chloro-1-(6-methylpyridin-3-yl)ethanone is an exemplary precursor for the synthesis of various heterocyclic systems due to its nature as an α-halo ketone. wikipedia.orgmdpi.comresearchgate.net The two adjacent electrophilic centers—the carbonyl carbon and the chlorine-bearing carbon—readily react with binucleophilic reagents to form five- and six-membered rings. researchgate.net

Nitrogen-Containing Heterocycles:

Imidazoles: Reaction with amidines can yield substituted imidazoles, a core structure in many medicinal agents.

Pyrroles: The Hantzsch pyrrole (B145914) synthesis allows for the creation of pyrrole derivatives through the reaction of α-halo ketones with β-ketoesters and ammonia (B1221849) or amines. wikipedia.org

Sulfur-Containing Heterocycles:

Thiazoles: A classic application is the Hantzsch thiazole (B1198619) synthesis, where the α-chloro ketone reacts with a thioamide or thiourea (B124793) to produce substituted thiazole rings. wikipedia.org This reaction is fundamental in building a class of compounds with a wide range of biological activities.

Thienopyridines: This compound is an intermediate in the synthesis of thienopyridine derivatives, which are known for their antiplatelet activity. nih.gov

Oxygen-Containing Heterocycles:

Furans: The Feist-Benary furan (B31954) synthesis can be employed, involving the reaction of the α-chloro ketone with the enolate of a β-dicarbonyl compound to generate substituted furans.

The versatility of these reactions allows for the generation of a large library of heterocyclic compounds derived from a single, readily accessible intermediate.

Interactive Table: Heterocycle Synthesis Reactions

| Reagent Class | Resulting Heterocycle | General Reaction Name |

| Thioamide / Thiourea | Thiazole | Hantzsch Thiazole Synthesis |

| Amidine | Imidazole | |

| β-Ketoester + Amine | Pyrrole | Hantzsch Pyrrole Synthesis |

| β-Dicarbonyl Enolate | Furan | Feist-Benary Furan Synthesis |

The pyridine (B92270) nucleus is a ubiquitous feature in pharmaceuticals and bioactive molecules. This compound serves as a platform for creating novel pyridine derivatives where modifications at the ethanone (B97240) side chain can systematically alter biological activity. nih.govnih.gov The chlorine atom can be displaced by a wide range of nucleophiles (amines, thiols, alcohols), introducing new functional groups and steric bulk. researchgate.netresearchgate.net This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, various pyridine derivatives have been synthesized and evaluated for activities such as antimalarial agents. nih.gov The synthesis of neonicotinoid analogues, a class of insecticides, also involves intermediates derived from chloropyridinyl building blocks, highlighting the broader bioactivity of such scaffolds. nih.gov

The structural framework of this compound is closely related to key intermediates in the synthesis of modern pharmaceuticals. A prominent example is its relationship to an intermediate for Etoricoxib, a selective COX-2 inhibitor. researchgate.netrsc.orgportico.org The direct intermediate, 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, is typically synthesized via palladium-catalyzed α-arylation of 1-(6-methylpyridin-3-yl)ethanone. researchgate.netchemicalbook.com

However, this compound represents a valuable precursor for creating a wide range of analogues of this key intermediate. Through nucleophilic substitution, the chloro group can be replaced by various substituted arylthiols. Subsequent oxidation of the resulting thioether to a sulfone provides a flexible route to a library of Etoricoxib intermediate analogues, which are crucial for developing new COX-2 inhibitors and for SAR studies. This synthetic strategy underscores the title compound's role as a versatile starting material for accessing complex drug precursors. google.comgoogle.com

Utility in Materials Science and Polymer Chemistry

While less documented than its pharmaceutical applications, the functional groups within this compound offer significant potential in materials science. The pyridine ring can act as a coordination site for metal ions, suggesting applications in the formation of metal-organic frameworks (MOFs) or metallopolymers with specific catalytic or electronic properties.

Furthermore, the reactive α-chloro group can be used as an initiation site for certain types of polymerization or as a point of attachment to graft the molecule onto polymer backbones. This could be used to create functional polymers with tailored properties, such as modified surface energies, dielectric constants, or pollutant-capturing capabilities, similar to how other functional pyridine derivatives have been employed. mdpi.com The acetylpyridine moiety itself is a known building block for creating polypyridyl bridging ligands used in supramolecular chemistry. nih.gov

Development of Novel Synthetic Reagents and Catalysts from the Compound

The reactivity of this compound allows for its conversion into specialized reagents and catalyst precursors. Reaction with tertiary phosphines or amines can yield phosphonium (B103445) or ammonium (B1175870) salts, respectively. These pyridinium (B92312) salts, in particular, are of interest as precursors for N-heterocyclic carbenes (NHCs) or as phase-transfer catalysts. Such pyridinium-based catalysts have been investigated for their utility in asymmetric synthesis, for example, in the cyclocondensation of acylbromides and aldehydes. researchgate.net The ability to tune the electronic and steric properties of the pyridinium salt by varying the nucleophile makes this a promising avenue for developing custom catalysts.

Contributions to Chemical Probes and Research Tools

The α-halo ketone functional group is a well-known reactive moiety for the covalent labeling of biomolecules. acs.org It can act as an electrophile that specifically reacts with nucleophilic residues on proteins, such as histidine or cysteine. This reactivity makes this compound a potential scaffold for the design of chemical probes and activity-based protein profiling (ABPP) reagents. By attaching a reporter tag (like a fluorophore or biotin) to the pyridine ring or by using the pyridine itself as a recognition element, researchers could develop tools to investigate specific enzyme families, such as hydrolases or transferases, where this compound could serve as a starting point for inhibitor discovery.

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data for 2-Chloro-1-(6-methylpyridin-3-yl)ethanone is not available in the reviewed literature. Theoretical analysis would be required to predict the chemical shifts and coupling constants for its protons and carbon atoms.

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), for this compound has not been reported.

Specific ¹³C NMR spectral data, detailing the chemical shifts of the carbon nuclei in this compound, is not available.

There are no published studies detailing the use of advanced 2D NMR techniques for the structural confirmation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No experimental mass spectrometry data, including the molecular ion peak and fragmentation analysis, has been found for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The characteristic IR absorption frequencies for the functional groups present in this compound have not been experimentally reported.

X-ray Crystallography for Solid-State Structure Determination

There is no published X-ray crystallographic data available that describes the single-crystal structure of this compound in the solid state.

Computational Chemistry and Theoretical Investigations

In silico ADME-Tox Predictions (excluding specific toxicity profiles as per exclusions, focus on methodological research)

In silico methodologies provide crucial, early-stage insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds, thereby streamlining the development process. For pyridine (B92270) derivatives analogous to 2-Chloro-1-(6-methylpyridin-3-yl)ethanone, a variety of computational tools and models are employed to predict their pharmacokinetic profiles. auctoresonline.orgtandfonline.com These methods help in forecasting a compound's behavior in a biological system, reducing the reliance on extensive experimental testing in the initial phases of research. auctoresonline.orgnih.gov

The prediction of ADME properties often begins with the calculation of fundamental physicochemical descriptors, such as molecular weight (MW), lipophilicity (logP), polar surface area (PSA), hydrogen bond donors and acceptors, and rotatable bonds. researchgate.net Online servers and specialized software like SwissADME and pkCSM are commonly utilized to compute these properties and assess a compound's potential for oral bioavailability based on established frameworks like Lipinski's Rule of Five and Veber's Rule. auctoresonline.orgnih.gov For instance, the pkCSM platform can be used to predict a wide range of ADME characteristics, including human intestinal absorption (HIA), Caco-2 cell permeability, and blood-brain barrier (BBB) penetration. auctoresonline.orgnih.gov

Metabolic stability is a critical parameter that is investigated using computational models. nih.gov Machine learning algorithms, such as Support Vector Machines (SVM), Random Forest, and Naïve Bayes, are trained on large datasets of compounds with known metabolic outcomes to predict the metabolic fate of new molecules. nih.gov These models can predict metabolic stability in terms of half-life (T1/2) or clearance rates in different species (human, rat, mouse) and systems (liver microsomes, plasma). nih.gov Furthermore, computational tools like FAME 3 and GLORY can predict the specific sites on a molecule that are most susceptible to metabolic reactions (Sites of Metabolism, SoMs) by cytochrome P450 enzymes and subsequently generate the structures of likely metabolites. univie.ac.at This is achieved through methods based on extremely randomized trees algorithms and the application of biotransformation rules. univie.ac.at Quantum mechanical simulations can also be employed to predict the regioselectivity and lability of cytochrome P450 metabolism. news-medical.net

Structure-based methods, including molecular docking, are used to simulate the interaction between a compound and key metabolic enzymes or transport proteins. nih.govnih.gov By docking a library of compounds into the active site of a specific cytochrome P450 isoform (e.g., CYP3A4, CYP2D6), researchers can predict whether a compound is likely to be a substrate or an inhibitor of that enzyme, providing mechanistic insight into potential drug-drug interactions. nih.govnih.gov

The following table summarizes common in silico methods and the ADME parameters they are used to predict for pyridine-containing and analogous compounds.

| ADME Parameter | Computational Method/Tool | Methodological Approach | Typical Output |

| Absorption | SwissADME, pkCSM | Calculation of physicochemical properties, Rule-based filters (e.g., Lipinski's), Permeability models (e.g., Caco-2) auctoresonline.orgnih.gov | Predicted human intestinal absorption (%), Caco-2 permeability (logPapp), Drug-likeness score auctoresonline.org |

| Distribution | pkCSM, various QSAR models | Models based on compound structure to predict binding to plasma proteins and penetration of biological barriers nih.govresearchgate.net | Plasma Protein Binding (PPB) percentage, Blood-Brain Barrier (BBB) penetration (Cbrain/Cblood ratio) researchgate.net |

| Metabolism | FAME 3, GLORY, WhichP450™ | Machine learning, Rule-based systems, Quantum mechanics, Molecular docking univie.ac.atnews-medical.net | Identification of metabolic soft spots (Sites of Metabolism), Prediction of major metabolizing CYP450 isoforms, Structures of potential metabolites univie.ac.atnews-medical.net |

| Excretion | pkCSM | QSAR models based on chemical structure nih.gov | Prediction of total clearance (log mL/min/kg) |

Development of QSAR Models for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. springernature.comtaylorfrancis.com For compounds analogous to this compound, particularly those within the broader class of neonicotinoids and other insecticidal pyridine derivatives, QSAR models are instrumental in predicting activity and guiding the design of new, more potent agents. springernature.comrsc.orgresearchgate.net

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., insecticidal potency expressed as LC50 or IC50) is compiled. leidenuniv.nlresearchgate.net The three-dimensional structures of these molecules are generated and optimized. A crucial step is the alignment of the molecules, which can be based on a common substructure or on the docked conformation of a highly active compound. leidenuniv.nlindexcopernicus.com

Next, a wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D/2D Descriptors: These include constitutional descriptors (e.g., molecular weight), topological indices, and counts of specific atom-centered fragments. nih.govshd-pub.org.rs

3D Descriptors: These relate to the three-dimensional conformation of the molecule and include steric (shape) and electrostatic fields. rsc.orgleidenuniv.nl

Statistical methods are then employed to build the model. Multiple Linear Regression (MLR) is a common technique, often combined with genetic algorithms (GA-MLR) to select the most relevant descriptors and avoid overfitting. shd-pub.org.rsnih.gov For 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used. rsc.orgmdpi.com These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For example, CoMFA and CoMSIA models for novel trifluoromethyl pyridine derivatives revealed that electron-withdrawing groups at specific positions on a benzene (B151609) ring could enhance insecticidal activity. rsc.org

The predictive power of the developed QSAR models is rigorously validated using both internal (e.g., leave-one-out cross-validation, yielding a q² value) and external validation (using a separate test set of compounds, yielding an r²_pred value). researchgate.netnih.govmdpi.com A robust and predictive QSAR model can then be used to screen virtual libraries of novel compounds, prioritizing the synthesis and testing of those predicted to have the highest activity. nih.gov

The table below outlines the key components involved in the development of QSAR models for analogous insecticidal compounds.

| QSAR Component | Description | Examples from Studies on Analogous Compounds |

| Biological Endpoint | The measured activity of the compounds used to train the model. | Insecticidal activity against pests like Aphis gossypii, Mythimna separata, and Plutella xylostella. rsc.orgacs.org |

| Molecular Descriptors | Numerical values that characterize the structure of a molecule. | 2D: Topological indices, molecular weight, E-state indices. nih.gov3D (CoMFA/CoMSIA): Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. rsc.orgmdpi.com |

| Statistical Method | The algorithm used to correlate descriptors with biological activity. | Genetic Algorithm-Multiple Linear Regression (GA-MLR), Partial Least Squares (PLS), k-Nearest Neighbor (kNN-MFA). researchgate.netshd-pub.org.rs |

| Validation Metrics | Statistical parameters used to assess the robustness and predictive ability of the model. | Coefficient of determination (r²), Cross-validation coefficient (q²), Predictive r² for the external test set (r²_pred). researchgate.netnih.gov |

These computational approaches are integral to modern chemical research, enabling a more efficient and targeted discovery process for novel compounds with desired properties. nih.gov

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthesis for Chiral Analogues

The creation of chiral analogues of 2-Chloro-1-(6-methylpyridin-3-yl)ethanone represents a significant and largely unexplored frontier. The presence of a prochiral center at the carbon bearing the chloro group invites the development of stereoselective synthetic methods. Asymmetric synthesis would yield enantiomerically pure forms of derivatives, which is crucial as different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles.

Future research in this area could focus on several promising strategies:

Chiral Catalysis: The development of novel chiral catalysts, such as those based on transition metals complexed with chiral ligands (e.g., PyBidine-metal complexes), could facilitate the enantioselective chlorination of the precursor ketone, 1-(6-methylpyridin-3-yl)ethanone. nih.govnih.gov This approach would introduce the chiral center in a controlled manner.

Organocatalysis: The use of chiral organocatalysts, such as proline derivatives or chiral amines, could offer a metal-free alternative for asymmetric α-chlorination. These catalysts can activate the substrate and guide the approach of the chlorinating agent to favor the formation of one enantiomer over the other.

Enzymatic Resolution: Biocatalytic methods, employing enzymes such as lipases or hydrolases, could be explored for the kinetic resolution of racemic mixtures of chiral derivatives of this compound.

The successful development of these asymmetric syntheses would not only provide access to novel chiral building blocks but also enable detailed studies into the stereospecific interactions of these analogues with biological targets.

Integration into Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. mdpi.com The structure of this compound, with its distinct pyridine (B92270) and α-chloroketone components, makes it and its derivatives ideal candidates for inclusion in fragment libraries, particularly for covalent fragment screening.

Key avenues for exploration in this domain include:

Covalent Fragment Libraries: The reactive α-chloroketone moiety can act as a "warhead" to form a covalent bond with nucleophilic residues (such as cysteine or lysine) in the binding site of a target protein. biorxiv.orgresearchgate.net Incorporating this compound and similar structures into covalent fragment libraries could lead to the discovery of potent and selective irreversible inhibitors. nih.govresearchgate.net

Structure-Based Design: If a fragment derived from this compound is identified as a binder to a target of interest, its binding mode can be characterized using techniques like X-ray crystallography. This structural information can then guide the rational design of more potent compounds by "growing" or "linking" the initial fragment.

Screening Technologies: Advanced biophysical techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry will be instrumental in detecting the weak interactions typical of fragment binding and in confirming covalent modification of the target protein. drugdiscoverychemistry.com

The integration of this compound into FBDD programs could accelerate the discovery of novel drug candidates for a wide range of diseases.

Exploration of Novel Biological Targets beyond Current Applications

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs with a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral agents. nih.govnih.govdntb.gov.uamdpi.comnih.govnih.gov This prevalence suggests that this compound and its derivatives are likely to interact with a variety of biological targets.

Future research should systematically explore the bioactivity of this compound class against novel targets:

Kinase Inhibition: The pyridine motif is a common feature in many kinase inhibitors. acs.org Screening campaigns against a panel of kinases could reveal novel inhibitory activities for derivatives of this compound.

Protease Inhibition: The α-haloketone functionality is a known pharmacophore in inhibitors of certain proteases, particularly cysteine proteases. mdpi.comnih.gov Investigating the potential of this compound to inhibit various classes of proteases could open up new therapeutic avenues.

Phenotypic Screening: Unbiased phenotypic screening in various disease models (e.g., cancer cell lines, bacterial cultures) can identify unexpected biological activities without a preconceived target. Hits from such screens can then be followed up with target identification studies to elucidate their mechanism of action. biorxiv.org

A comprehensive biological evaluation of this compound and its analogues is essential to uncover their full therapeutic potential.

Advanced Mechanistic Insights through Multi-Omics Approaches

To fully understand the biological effects of this compound and its derivatives, a systems-level approach is necessary. Multi-omics technologies, which allow for the global analysis of different types of biological molecules, can provide deep mechanistic insights into a compound's mode of action.

Future studies could employ the following multi-omics strategies:

Chemoproteomics: This approach can be used to identify the direct protein targets of covalent inhibitors. By using a tagged version of this compound as a probe, researchers can enrich and identify the proteins that it covalently modifies within a complex biological sample. nih.gov

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells or tissues treated with the compound can reveal the downstream signaling pathways and cellular processes that are affected. researchgate.netresearchgate.net This information can help to build a comprehensive picture of the compound's biological effects.

Metabolomics: Studying the metabolic perturbations caused by the compound can provide insights into its effects on cellular metabolism and identify potential biomarkers of its activity. nih.govmdpi.comnih.gov

The integration of these multi-omics datasets will be crucial for building a holistic understanding of the mechanism of action of this compound derivatives and for identifying potential safety liabilities early in the drug discovery process.

Design of Next-Generation Pyridine-Based α-Haloketone Derivatives

Building upon the foundational structure of this compound, the design and synthesis of next-generation derivatives will be a key driver of future research. This will involve systematic modifications of the molecule to optimize its pharmacological properties.

Key design strategies for next-generation derivatives include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is necessary. This involves synthesizing a library of analogues with variations at different positions of the pyridine ring and evaluating their biological activity to establish a clear SAR. nih.govrsc.org

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve the compound's properties. For example, the methyl group on the pyridine ring could be replaced with other small alkyl groups or electron-withdrawing/donating groups to modulate the electronic properties of the pyridine ring and its interactions with biological targets.

Hybrid Molecule Design: Combining the pyridine-based α-haloketone motif with other known pharmacophores can lead to the development of hybrid molecules with dual or enhanced activity.

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-1-(6-methylpyridin-3-yl)ethanone, and how do reaction conditions influence yields?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 6-methylpyridine and chloroacetyl chloride under controlled conditions. Alternative routes include oxidation of secondary alcohols (e.g., 2-chloro-1-(6-methylpyridin-3-yl)ethanol) using pyridinium chlorochromate (PCC) in CH₂Cl₂ (yields: 72–85%) or MnO₂ in acetone (68%) . Key parameters include temperature control (<40°C) and inert gas purging to prevent side reactions. Table 1 : Comparison of Oxidation Methods

| Reagent/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|

| PCC in CH₂Cl₂ | 72–85% | High selectivity, mild conditions | Requires anhydrous conditions |

| MnO₂ in acetone (RT) | 68% | Cost-effective, scalable | Longer reaction time |

Q. How should researchers characterize this compound spectroscopically to confirm purity and structure?

- Methodological Answer :

- NMR : Analyze and NMR for pyridinyl proton signals (δ 7.5–8.5 ppm) and carbonyl resonance (δ 195–205 ppm). Substituent effects from the methyl group at position 6 and chloroethanone moiety must be accounted for .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 184.0393 (C₈H₈ClNO⁺).

- IR : Verify carbonyl stretch at ~1700 cm⁻¹ and C-Cl absorption at ~750 cm⁻¹ .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in sealed, amber-glass containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloroethanone group. Avoid exposure to moisture or oxidizing agents, which may lead to decomposition into acetic acid derivatives .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the pyridinyl and chloro groups on the carbonyl carbon’s electrophilicity. Frontier Molecular Orbital (FMO) analysis reveals the LUMO localization at the carbonyl, indicating susceptibility to nucleophilic attack . Table 2 : Computed Reactivity Descriptors

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| HOMO-LUMO Gap | 5.2 | Moderate reactivity |

| Electrophilicity Index (ω) | 3.8 | Higher than unsubstituted ethanone |

Q. What strategies resolve contradictions in reported bioactivity data for structurally related chloroethanone derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., solvent polarity affecting solubility) or substituent positioning. For example, 1-(6-(3-chlorophenoxy)pyridin-3-yl)ethanone shows variable IC₅₀ values depending on the bacterial strain . Validate findings using orthogonal assays (e.g., MIC vs. time-kill kinetics) and control for purity via HPLC (>98%).

Q. How can derivatization of the chloroethanone group expand applications in medicinal chemistry?

- Methodological Answer :

- Nucleophilic Substitution : Replace chlorine with amines (e.g., piperazine) to generate pro-drug candidates .

- Esterification : React with alcohols to form ketone esters for improved pharmacokinetics .

Table 3 : Example Derivatives and Applications

| Derivative | Synthetic Route | Potential Application |

|---|---|---|

| 2-Amino-1-(6-methylpyridin-3-yl)ethanone | Cl → NH₂ substitution | Anticancer lead optimization |

| 2-Hydrazino derivative | Hydrazine reaction | Chelating agent for metal catalysis |

Key Considerations for Experimental Design

- Contradiction Analysis : Cross-validate synthetic yields using multiple characterization techniques (e.g., TLC, NMR) to rule out byproducts .

- Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to the compound’s toxicity (LD₅₀ > 200 mg/kg in rodents) .

- Environmental Impact : Neutralize waste with sodium bicarbonate before disposal to mitigate chloride release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.